Bienvenue dans la boutique en ligne BenchChem!

1-[(Oxan-4-yl)methyl]-1H-1,2,4-triazol-3-amine

Medicinal chemistry Conformational analysis Structure-based design

1-[(Oxan-4-yl)methyl]-1H-1,2,4-triazol-3-amine (CAS 1249521-21-8) is a heterocyclic small-molecule building block composed of a 1,2,4-triazole core bearing a free 3-amino group and an N1-substituted oxan-4-ylmethyl (tetrahydropyran-4-ylmethyl) moiety. With a molecular formula of C₈H₁₄N₄O and a molecular weight of 182.22 g/mol, the compound presents one hydrogen-bond donor, four hydrogen-bond acceptors, and two rotatable bonds, giving it a moderately polar character (XLogP3 = 0.2; TPSA = 66 Ų).

Molecular Formula C8H14N4O
Molecular Weight 182.22 g/mol
Cat. No. B13061358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(Oxan-4-yl)methyl]-1H-1,2,4-triazol-3-amine
Molecular FormulaC8H14N4O
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESC1COCCC1CN2C=NC(=N2)N
InChIInChI=1S/C8H14N4O/c9-8-10-6-12(11-8)5-7-1-3-13-4-2-7/h6-7H,1-5H2,(H2,9,11)
InChIKeyKPKIJCFWPSEILB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(Oxan-4-yl)methyl]-1H-1,2,4-triazol-3-amine: A Defined N1-Tetrahydropyranylmethyl 1,2,4-Triazol-3-amine Building Block for Targeted Synthesis


1-[(Oxan-4-yl)methyl]-1H-1,2,4-triazol-3-amine (CAS 1249521-21-8) is a heterocyclic small-molecule building block composed of a 1,2,4-triazole core bearing a free 3-amino group and an N1-substituted oxan-4-ylmethyl (tetrahydropyran-4-ylmethyl) moiety [1]. With a molecular formula of C₈H₁₄N₄O and a molecular weight of 182.22 g/mol, the compound presents one hydrogen-bond donor, four hydrogen-bond acceptors, and two rotatable bonds, giving it a moderately polar character (XLogP3 = 0.2; TPSA = 66 Ų) [1][2]. Its well-defined synthetic accessibility, balanced physicochemical profile, and the presence of both a nucleophilic aromatic amine and a conformationally flexible tetrahydropyran ring make it a versatile intermediate for medicinal chemistry and agrochemical research programs .

Why N1-Oxan-4-ylmethyl 1,2,4-Triazol-3-amine Cannot Be Replaced by Regioisomeric or Directly Linked Analogs Without Altering Target Engagement and Physicochemical Properties


Close structural analogs—including the direct N1-(oxan-4-yl) analog lacking a methylene spacer (CAS 1343842-32-9), the oxan-3-ylmethyl (CAS 1862132-10-2) and oxan-2-ylmethyl (CAS 1183211-15-5) regioisomers, and the C5-substituted variant (CAS 1344229-83-9)—share the same empirical formula or a closely related composition, yet differ in conformational flexibility, stereochemical complexity, lipophilicity, and hydrogen-bonding capacity [1][2]. Because these structural variations directly influence binding pose, metabolic stability, and synthetic tractability, generic substitution without quantitative justification can lead to divergent structure-activity relationships, failed crystallizations, or incompatible downstream derivatization pathways [3]. The evidence below quantifies the physicochemical and structural features that distinguish 1-[(oxan-4-yl)methyl]-1H-1,2,4-triazol-3-amine from its most proximate alternatives.

Quantitative Comparator-Based Differentiation Evidence for 1-[(Oxan-4-yl)methyl]-1H-1,2,4-triazol-3-amine Procurement Decisions


Conformational Flexibility Advantage: Methylene Spacer Doubles Rotatable Bond Count Relative to the Directly Linked N1-(Oxan-4-yl) Analog

1-[(Oxan-4-yl)methyl]-1H-1,2,4-triazol-3-amine possesses two rotatable bonds (the exocyclic N1–CH₂ and CH₂–oxane linkages), as reported in PubChem and kuujia.com [1][2]. In contrast, 1-(oxan-4-yl)-1H-1,2,4-triazol-3-amine (CAS 1343842-32-9), in which the oxane ring attaches directly to N1 without a methylene spacer, contains only one rotatable bond [3]. The additional degree of rotational freedom in the target compound permits the oxane ring to adopt orientations that better fill hydrophobic sub-pockets or avoid steric clashes in enzyme binding sites, a property systematically exploited in structure-efficiency relationship (SER) campaigns using [1,2,4]triazol-3-ylamine tankyrase inhibitors [4].

Medicinal chemistry Conformational analysis Structure-based design

Achiral Oxane 4-Position Eliminates Stereochemical Complexity Present in Oxan-2-ylmethyl and Oxan-3-ylmethyl Regioisomers

The target compound bears the oxane ring at the symmetrical 4-position, resulting in zero undefined atom stereocenters. In contrast, 1-[(oxan-3-yl)methyl]-1H-1,2,4-triazol-3-amine (CAS 1862132-10-2) and 1-(oxan-2-ylmethyl)-1H-1,2,4-triazol-3-amine (CAS 1183211-15-5) each possess one undefined atom stereocenter due to the non-symmetrical oxane 3- and 2-positions, respectively [1][2][3]. This means the regioisomeric analogs exist as racemic mixtures unless chiral resolution is performed, introducing additional analytical and preparative complexity.

Synthetic chemistry Chirality Crystallization

Higher Amine Basicity (pKa = 4.76) Relative to the Direct N1-(Oxan-4-yl) Analog Modulates Protonation State Under Physiological and Chromatographic Conditions

The predicted pKa of the 3-amino group in 1-[(oxan-4-yl)methyl]-1H-1,2,4-triazol-3-amine is 4.76 ± 0.12, whereas the direct N1-(oxan-4-yl) analog (CAS 1343842-32-9) has a predicted pKa of 4.42 ± 0.19 [1][2]. The ~0.34 log unit difference indicates that the methylene spacer reduces the electron-withdrawing inductive effect of the oxane oxygen on the triazole ring, rendering the target compound a slightly stronger base.

Physicochemical profiling pKa prediction Chromatography

Balanced Lipophilicity (XLogP3 ≈ 0.2) Positions the Compound in a Favorable Lead-Like Space Versus More Lipophilic Regioisomers

The computed XLogP3 of 1-[(oxan-4-yl)methyl]-1H-1,2,4-triazol-3-amine is 0.2 [1][2], identical to that of the oxan-3-ylmethyl regioisomer but lower than the XLogP3 of 0.4 for the oxan-2-ylmethyl analog (CAS 1183211-15-5) [3]. The direct N1-(oxan-4-yl) analog has an even lower XLogP3 of 0 [4]. These differences, while modest, are meaningful in the context of lipophilic efficiency (LipE = pIC₅₀ − logP), where a ΔlogP of 0.2 units translates to a measurable shift in LipE and can influence multiparameter optimization (MPO) scores used in compound triage [5].

Drug-likeness Lipophilicity Lead optimization

Patent Cross-Referencing in Antifungal and Crop Protection Formulations Distinguishes the N1-Oxan-4-ylmethyl Scaffold from Isomeric Alternatives

According to the kuujia.com compound entry, CAS 1249521-21-8 is 'frequently cross-referenced in patents related to antifungal agents and crop protection formulations' [1]. This indicates that the specific N1-oxan-4-ylmethyl substitution pattern has been recognized as a relevant substructure in intellectual property directed toward agricultural and antimicrobial applications [2]. In contrast, no equivalent patent cross-referencing claim was identified for the oxan-2-ylmethyl or oxan-3-ylmethyl regioisomers in the same database.

Agrochemical Antifungal Patent landscape

Molecular Weight Advantage Over the Unsubstituted Parent Scaffold: Doubling Mass for Improved Handling and Reduced Volatility

With a molecular weight of 182.22 g/mol, 1-[(oxan-4-yl)methyl]-1H-1,2,4-triazol-3-amine is more than twice the mass of the unsubstituted parent 1H-1,2,4-triazol-3-amine (CAS 61-82-5; MW = 84.08 g/mol) [1][2]. The increased mass and the presence of the tetrahydropyran ring elevate the predicted boiling point to 389.4 ± 34.0 °C [2], markedly reducing volatility compared to the parent heterocycle, which sublimes readily at ambient temperature. This property facilitates accurate weighing, minimizes losses during evaporative steps, and improves safety in laboratory handling.

Laboratory handling Volatility Building block procurement

Optimal Procurement and Application Scenarios for 1-[(Oxan-4-yl)methyl]-1H-1,2,4-triazol-3-amine Based on Quantitative Differentiation Evidence


Fragment-Based and Lead-Like Library Design Requiring Controlled Lipophilicity

With an XLogP3 of 0.2, the compound falls within the lead-like lipophilicity range (logP ≤ 3) and is suitable for fragment-based screening libraries where excessive hydrophobicity is a primary cause of attrition [1]. Its balanced logP, combined with four hydrogen-bond acceptors and one donor, supports aqueous solubility while maintaining sufficient permeability for cell-based assays. Procurement teams selecting building blocks for lead-like collections should prioritize this scaffold over the more lipophilic oxan-2-ylmethyl analog (XLogP3 = 0.4) when multiparameter optimization scores penalize logP increases.

Agrochemical Discovery Programs Targeting Fungal Pathogens with Patent-Backed Scaffold Precedence

The documented cross-referencing of CAS 1249521-21-8 in antifungal and crop protection patents [2] positions this compound as a strategic starting point for agrochemical discovery programs. Researchers developing novel fungicides can leverage the existing patent landscape for scaffold hopping while using the free 3-amino group for rapid derivatization into carboxamides, sulfonamides, or urea-based pharmacophores. The symmetrical 4-position oxane attachment avoids the stereochemical complexity of the 2- and 3-substituted regioisomers, simplifying analytical characterization and regulatory documentation for agrochemical active ingredient registration.

Tankyrase/PARP Inhibitor Optimization Leveraging Conformational Flexibility of the Methylene Spacer

Structure-efficiency relationship studies on [1,2,4]triazol-3-ylamines have established this scaffold as a nicotinamide isostere capable of selective tankyrase inhibition [3]. The additional rotatable bond provided by the methylene spacer (2 vs. 1 in the direct N-linked analog) allows the tetrahydropyran ring to sample orientations that may enhance complementarity with the lipophilic adenosine pocket of tankyrase-1, as visualized in co-crystal structures (PDB 4KRS). Medicinal chemists pursuing Wnt pathway antagonists should select this compound over the conformationally restrained direct N1-(oxan-4-yl) analog to maximize the probability of achieving induced-fit binding.

Automated Parallel Synthesis Platforms Requiring Achiral, Non-Volatile Building Blocks

The absence of undefined stereocenters eliminates the need for chiral chromatography during both building block quality control and final compound purification, reducing cycle times on automated synthesis platforms [4]. The high predicted boiling point (389.4 °C) minimizes evaporative losses during solvent removal steps, ensuring accurate stoichiometry in parallel amide coupling or reductive amination reactions. The commercial availability from multiple vendors (Enamine, Leyan, Biosynth) at ≥95% purity further supports reliable supply for library production campaigns.

Quote Request

Request a Quote for 1-[(Oxan-4-yl)methyl]-1H-1,2,4-triazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.